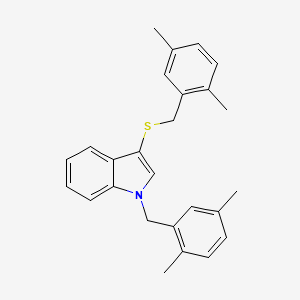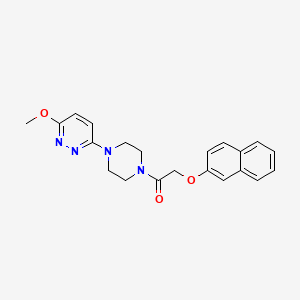![molecular formula C8H11BF3KO2 B2559415 Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate CAS No. 1580472-97-4](/img/structure/B2559415.png)
Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate, also known as KTFB, is a boron-containing compound that has gained attention in recent years due to its potential applications in the field of organic synthesis. This compound is a versatile reagent that can be used in a variety of reactions, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and palladium-catalyzed C-H activation. In
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate and related compounds have been explored for their synthesis and structural properties. Studies like those by Lawson et al. (1993) and Atroshchenko et al. (1999) have focused on the synthesis of similar spiroketals and their stereochemistry, including methods like bromination and X-ray diffraction analysis (Lawson et al., 1993); (Atroshchenko et al., 1999).
Applications in Organic Synthesis
- This chemical plays a crucial role as an intermediate in the synthesis of various organic compounds. For instance, Zhang Feng-bao (2006) discussed its use in creating pharmaceutical intermediates, liquid crystals, and insecticides (Zhang Feng-bao, 2006).
Utilization in Cross-Coupling Reactions
- The compound is significant in stereospecific cross-coupling reactions, as shown by Molander and Wisniewski (2012). They demonstrated its application in creating protected secondary alcohols via palladium-catalyzed Suzuki-Miyaura reactions (Molander & Wisniewski, 2012).
Role in Pheromone and Insect Research
- Research by Francke and Kitching (2001) highlighted its relevance in studying insect pheromones. Spiroacetals like the one are found in insect secretions and play a role in communication and behavioral modulation in insects (Francke & Kitching, 2001).
Catalysis and Enantioselective Synthesis
- The compound is also used in catalysis and enantioselective synthesis processes. For example, Nguyen et al. (2012) described its application in the organocatalytic enantioselective synthesis of bicyclic β-lactones (Nguyen et al., 2012).
Contribution to Asymmetric Catalysis
- Pucheault et al. (2002) investigated the use of related potassium organotrifluoroborates in rhodium-catalyzed asymmetric 1,4-additions, demonstrating its value in producing high-yield and enantioselective adducts (Pucheault et al., 2002).
Exploration in Fluorination and Rearrangement
- Research into the fluorination and rearrangement of related compounds like 1,4-dioxan, as studied by Burdon and Parsons (1971), provides insight into the chemical behavior under different conditions (Burdon & Parsons, 1971).
Implications in Spiroketal Synthesis
- The synthesis of spiroketal natural products, including 1,6-dioxaspiro[4.5]decanes, has been an area of interest, with Iwata et al. (1988) contributing to the understanding of enantioselective synthesis processes (Iwata et al., 1988).
Biomedical Applications
- Finally, applications in biomedical fields, such as the synthesis and characterization of vic-dioximes containing the 1,4-dioxaspiro[4.5]decanes, as explored by Canpolat and Kaya (2004), underscore the compound's potential in drug development and medicinal chemistry (Canpolat & Kaya, 2004).
Propiedades
IUPAC Name |
potassium;1,4-dioxaspiro[4.5]dec-7-en-8-yl(trifluoro)boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BF3O2.K/c10-9(11,12)7-1-3-8(4-2-7)13-5-6-14-8;/h1H,2-6H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWUQHLPWVRHTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CCC2(CC1)OCCO2)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BF3KO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-(3-fluorophenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2559336.png)
![2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)

![N-(5-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2559339.png)
![5-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2559343.png)



![2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2559350.png)
![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2559351.png)
![4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2559352.png)
